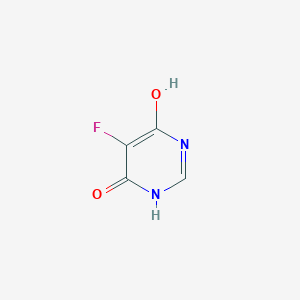

5-Fluoropyrimidine-4,6-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSFAIWGUAFXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457848 | |

| Record name | 5-Fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106615-61-6 | |

| Record name | 5-Fluoro-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106615-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoropyrimidine 4,6 Diol

1 Conversion to 4,6-Dichloro-5-fluoropyrimidine

A primary and vital transformation of this compound is its conversion to 4,6-Dichloro-5-fluoropyrimidine. This di-chlorinated derivative is a versatile building block for creating more complex molecules. google.comrsc.org

The most common method for converting this compound to 4,6-Dichloro-5-fluoropyrimidine involves the use of phosphoryl chloride (POCl₃). google.comdur.ac.ukthieme-connect.de This process is a standard procedure for replacing hydroxyl groups on pyrimidine (B1678525) rings with chlorine atoms. thieme-connect.de

The reaction is typically performed by heating a suspension of this compound in an excess of POCl₃. google.comdur.ac.uk In some procedures, the mixture is heated to reflux for several hours to ensure the completion of the reaction. google.com To facilitate the reaction, a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534), can be added as a catalyst. dur.ac.ukthieme-connect.de However, processes have also been developed to avoid the use of bases, which can complicate industrial-scale production and waste management. google.com

One patented method describes suspending this compound in POCl₃, heating it to reflux, and then adding phosphorus trichloride (B1173362) and chlorine gas to the mixture. google.com This specific approach is designed to produce 4,6-Dichloro-5-fluoropyrimidine in high purity and good yields, which is essential for its use as an intermediate in pesticide manufacturing. google.com

| Reagents | Catalyst/Additive | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ | None | Reflux | 4 hours | Not specified | google.com |

| POCl₃, PCl₃, Cl₂ | None | Reflux | 4 hours | Good | google.com |

| POCl₃ | Triethylamine | 80 °C | > 45 minutes | Not specified | dur.ac.uk |

| POCl₃ | N,N-dimethylaniline | Not specified | Not specified | Not specified | dur.ac.uk |

An alternative, though less common, method for the chlorination of hydroxypyrimidines involves the use of phosgene (B1210022) as the chlorinating agent. google.com This method has been described for the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) in the presence of a catalyst. google.com For the synthesis of 4,6-dichloro-5-fluoropyrimidine, a process has been developed where this compound is reacted with phosgene. google.com

The reaction can be carried out in a solvent, and surprisingly, the use of nitrobenzene (B124822) as a solvent allows the reaction to proceed even without a catalyst. google.com In other variations, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. google.com This process is noted for providing high purities and very good yields of the final product. google.com

2 Derivatization at Hydroxyl Positions

The hydroxyl groups of this compound are key sites for further chemical modifications, leading to a variety of derivatives with different properties and applications.

While direct etherification and esterification of this compound are not extensively documented in the provided search results, these are standard transformations for hydroxyl groups. Generally, etherification can be achieved by reacting the diol with alkyl halides or sulfates under basic conditions. Esterification would typically involve reaction with acyl chlorides or anhydrides, often in the presence of a base or an acid catalyst. The reactivity of the pyrimidine ring and the presence of the fluorine atom might influence the choice of reaction conditions.

The halogenated derivative, 4,6-Dichloro-5-fluoropyrimidine, is highly susceptible to nucleophilic substitution reactions. The chlorine atoms at the 4 and 6 positions can be readily displaced by a variety of nucleophiles. researchgate.net This reactivity is enhanced by the electron-withdrawing effect of the fluorine atom at the 5-position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. These reactions allow for the introduction of a wide range of functional groups onto the pyrimidine ring, leading to the synthesis of diverse chemical libraries for drug discovery and other applications. researchgate.netmdpi.com For instance, reactions with amines lead to aminopyrimidines, while reactions with alkoxides yield alkoxy-pyrimidines.

| Derivative | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 4,6-Dichloro-5-fluoropyrimidine | Amines | Amino-substituted pyrimidines | researchgate.net |

| 4,6-Dichloro-5-fluoropyrimidine | Alkoxides (e.g., NaOMe) | Alkoxy-substituted pyrimidines | |

| 4,6-Dichloro-5-fluoropyrimidine | Thiols | Thio-substituted pyrimidines |

Cyclization Reactions utilizing Fluorinated Precursors

3 Reactions Involving the Pyrimidine Ring

Beyond substitutions at the hydroxyl/chloro positions, the pyrimidine ring itself can undergo various reactions, further expanding the chemical space accessible from this compound.

Amination reactions are a critical class of transformations for pyrimidine derivatives. researchgate.net The reaction of 4,6-Dichloro-5-fluoropyrimidine with various amines can lead to mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.net

For example, the reaction of 4,6-dichloropyrimidine with a double excess of diamines in the presence of cesium carbonate quantitatively yields N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net Catalytic methods, often employing palladium complexes, can be used to control the amination process and even facilitate the formation of macrocyclic structures. researchgate.net The introduction of amino groups is a key step in the synthesis of many biologically active compounds. mdpi.com

Reactions Involving the Pyrimidine Ring

Further Functionalization at C-5 Position

The functionalization of the C-5 position of the this compound ring system is a chemically challenging endeavor. The presence of a strongly electron-withdrawing fluorine atom at the C-5 position significantly deactivates this site towards common electrophilic substitution reactions. The tautomeric nature of the pyrimidine-4,6-diol core, existing predominantly in the pyrimidinone form, further complicates the reactivity profile. Research into direct C-H functionalization at the C-5 position of a pre-existing 5-fluorinated pyrimidine-4,6-diol is not widely documented, suggesting that the position is largely inert to further substitution once the fluorine atom is in place.

Studies on related compounds have highlighted the low reactivity of the C-5 position when a fluorine atom is present. For instance, attempts to perform nucleophilic addition or cyclization with azide (B81097) groups on 4,6-dichloro-5-fluoropyrimidine, a direct derivative of this compound, were unsuccessful, indicating the electronic deactivation and stability of the C-5 fluoro-substituent. rsc.org

Despite these challenges, a notable example of modifying the C-5 substituent involves halogen exchange. It has been demonstrated that a different C-5 halogen can be replaced to introduce a new functionality. Specifically, the synthesis of 5-chloropyrimidine-4,6-diol (B72767) can be achieved by treating the corresponding 5-bromo derivative with hydrochloric acid in dimethylformamide. thieme-connect.de This reaction provides a pathway to alter the C-5 substituent, although it does not start from the 5-fluoro analogue but rather demonstrates the possibility of manipulating the C-5 halogen.

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromopyrimidine-4,6-diol | concd. HCl, DMF | 5-Chloropyrimidine-4,6-diol | 82% | thieme-connect.de |

Table 1: Halogen Exchange Reaction at the C-5 Position of a Pyrimidine-4,6-diol derivative.

While direct functionalization of this compound at C-5 is limited, broader strategies for obtaining C-5 functionalized pyrimidines often rely on either starting with a differently substituted pyrimidine (e.g., a 5-bromo derivative) or constructing the pyrimidine ring with the desired C-5 substituent already incorporated from the initial building blocks. dur.ac.uk For instance, palladium-catalyzed cross-coupling reactions are extensively used for C-5 functionalization, but these are typically performed on 5-halopyrimidines (where the halogen is not fluorine) or via C-5 lithiation, which has been more extensively studied on pyrimidine nucleosides rather than the diol itself. researchgate.netresearchgate.netmostwiedzy.pl

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the carbon-hydrogen framework of "5-Fluoropyrimidine-4,6-diol".

The ¹³C NMR spectrum provides insight into the carbon skeleton. In a comparable diol structure, carbon atoms of the aromatic ring were observed between 115.5 and 153.8 ppm. researchgate.net For "this compound", the carbon atoms bonded to the electronegative fluorine and oxygen atoms would exhibit distinct chemical shifts, providing key structural information.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~7.0 - 8.5 | Chemical shift of the C2-H proton on the pyrimidine (B1678525) ring. |

| ¹H | ~10.0 - 12.0 | Chemical shifts for the two hydroxyl (-OH) protons, which can be broad and exchangeable. |

| ¹³C | ~150 - 165 (d) | Carbon atom at position 5, coupled to the fluorine atom (d = doublet). |

| ¹³C | ~160 - 175 | Carbon atoms at positions 4 and 6, bonded to hydroxyl groups. |

| ¹³C | ~140 - 155 | Carbon atom at position 2. |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions. The table is based on general principles and data from similar structures.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for characterizing organofluorine compounds. alfa-chemistry.com The natural abundance of the ¹⁹F nucleus is 100%, and its high gyromagnetic ratio makes it easy to detect. alfa-chemistry.com The chemical shift of the fluorine atom in "this compound" provides direct evidence of its presence and electronic environment.

The ¹⁹F NMR chemical shifts are typically reported relative to a standard, such as trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.com For fluorinated pyrimidines, the ¹⁹F chemical shift can be influenced by the substituents on the ring. In a study of related fluoropyrimidine derivatives, the ¹⁹F NMR signal assignments were crucial for their analysis. nih.gov For a derivative, 4,6-dichloro-5-fluoro-2-phenylpyrimidine, the ¹⁹F NMR showed a singlet at -129.9 ppm. dur.ac.uk This provides a reference point for the expected chemical shift region for "this compound".

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For "this compound" (C₄H₃FN₂O₂), the expected exact molecular weight is approximately 130.08 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. For instance, a related compound, 4,6-dichloro-5-fluoro-2-phenylpyrimidine, had a calculated m/z for [M+H]⁺ of 243.9845 and was found to be 243.9836. dur.ac.uk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds.

For "this compound", the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbon-fluorine (C-F) groups. In a similar diol compound, characteristic peaks for the hydroxyl group were observed around 3305 cm⁻¹. researchgate.net The C-F bond typically exhibits a strong absorption in the region of 1000-1400 cm⁻¹. Additionally, the C=C and C-N stretching vibrations of the pyrimidine ring would appear in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C, C=N (ring) | 1400 - 1650 | Stretching |

| C-F | 1000 - 1400 | Stretching |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. They are crucial for assessing the purity of "this compound" and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds and other organic molecules. nih.gov A stability-indicating RP-HPLC method has been developed for the related compound 5-fluorouracil (B62378), demonstrating the utility of this technique for fluoropyrimidines. nih.gov

For the analysis of "this compound", a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. A typical HPLC setup for a similar compound involved a C-18 reversed-phase column with a mobile phase of 50mM KH₂PO₄ (pH 5.0) and detection at 254 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a pivotal analytical technique for the characterization and quantification of this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. While specific research detailing the LC/MS analysis of the 4,6-diol isomer is not extensively published, detailed methodologies developed for its close structural isomer, 5-Fluorouracil (5-FU), offer a robust framework for its analysis. researchgate.netchromatographyonline.com 5-FU, also known as 5-fluoro-1H-pyrimidine-2,4-dione, shares the same molecular weight and core structure, making the analytical conditions highly transferable. mdpi.com

Detailed Research Findings

LC/MS methods are crucial for separating the analyte from complex matrices and providing structural information through mass-to-charge ratio (m/z) and fragmentation patterns.

Chromatographic Separation: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective separation mode. phenomenex.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, which facilitates the retention of hydrophilic analytes. phenomenex.com Research on the analogous 5-FU has successfully employed silica-based columns with diol-functionalized phases, such as the Phenomenex Luna HILIC, to achieve effective chromatographic separation. chromatographyonline.comphenomenex.com Mobile phases typically consist of acetonitrile (B52724) as the organic component and an aqueous buffer, like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to modulate retention and improve peak shape. chromatographyonline.commdpi.com The separation can be performed using either an isocratic system, where the mobile phase composition remains constant, or a gradient system, where the proportion of the aqueous buffer is increased over time to elute the analyte. chromatographyonline.commdpi.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique for pyrimidine derivatives as it is a soft ionization method that typically keeps the parent molecule intact. researchgate.netmdpi.com Analysis can be conducted in either positive or negative ion mode. For acidic compounds like pyrimidine diols, negative ion mode often yields higher sensitivity. mdpi.com

The molecular weight of this compound is 130.08 g/mol . scbt.com In an LC/MS analysis, the expected precursor ions would be the protonated molecule [M+H]⁺ at an m/z of approximately 131.09 in positive ion mode, or the deprotonated molecule [M-H]⁻ at an m/z of approximately 129.07 in negative ion mode.

Tandem mass spectrometry (MS/MS) is used for further structural confirmation and to enhance selectivity in complex samples. In this mode, the precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. For the analogous 5-FU, a well-documented parent-to-daughter ion transition in negative mode is m/z 128.92 → 41.68. mdpi.com The fragment ion at m/z ≈ 42 likely corresponds to the cyanate (B1221674) ion [OCN]⁻, which results from the cleavage of the pyrimidine ring. mdpi.com The fragmentation of pyrimidine structures generally involves the decomposition of the heterocyclic ring and the loss of small functional groups. researchgate.net A similar fragmentation pattern would be anticipated for this compound.

Table 3.4.2.1: Representative LC/MS Conditions for Pyrimidine Diol Analysis (based on 5-FU data)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | chromatographyonline.comphenomenex.com |

| Column | Phenomenex Luna HILIC (diol phase) or Acquity HILIC | chromatographyonline.commdpi.com |

| Mobile Phase A | 10-100 mM Ammonium Formate or Acetate in Water | chromatographyonline.commdpi.com |

| Mobile Phase B | Acetonitrile | chromatographyonline.commdpi.com |

| Elution | Isocratic or Gradient | chromatographyonline.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | researchgate.netmdpi.com |

| Detection Mode | Negative or Positive Ion Mode | researchgate.netmdpi.com |

Table 3.4.2.2: Mass Spectrometry Data for this compound

| Compound Name | Molecular Weight (g/mol) | Precursor Ion [M-H]⁻ (m/z) | Precursor Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | 130.08 | ~129.07 | ~131.09 | ~42 ([OCN]⁻) | mdpi.comscbt.com |

Theoretical and Computational Chemistry of 5 Fluoropyrimidine 4,6 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of 5-Fluoropyrimidine-4,6-diol. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of organic molecules. While specific, in-depth DFT studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology is extensively applied to analogous fluoropyrimidine systems, such as the well-known anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.netresearchgate.net

A DFT analysis of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated. Key parameters include the distribution of electron density, which highlights electron-rich and electron-poor regions, and the molecular electrostatic potential (MEP), which identifies sites susceptible to electrophilic and nucleophilic attack. The presence of the electronegative fluorine atom and the hydroxyl groups would significantly influence these properties, modulating the compound's reactivity and intermolecular interactions. For instance, in studies of 5-FU, DFT calculations have been crucial for understanding how the molecule interacts with other systems, such as selenium nanoparticles for drug delivery, by analyzing its electronic and reactive characteristics. researchgate.netresearchgate.net

Molecular Orbital (MO) analysis is a critical component of quantum chemical calculations that provides insight into a molecule's reactivity and electronic transitions. This analysis focuses on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.

For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the oxygen atoms of the diol, while the LUMO would also be distributed across the π-system of the ring. The precise energy values and the gap would dictate its kinetic stability and the energy required for electronic excitation. Although specific calculated values for this compound are not available in the cited literature, this type of analysis is standard for evaluating new chemical entities.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a view of the dynamic behavior of a compound, including its conformational changes and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com

No specific MD simulation studies have been published for this compound itself. However, MD simulations are frequently employed in drug discovery to understand how ligands bind to their protein targets. For example, MD studies on derivatives of related pyrimidines have been used to gain insight into the dynamics of ligand-protein interactions. mdpi.comnih.gov If this compound were to be investigated as a potential drug candidate, MD simulations would be essential to model its binding stability within a target's active site, observe the key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling combines computational chemistry and statistical analysis to correlate a molecule's chemical structure with its biological activity. This allows for the rational design of more potent and selective compounds.

In silico methods are used to predict the biological activity and physicochemical properties of compounds before they are synthesized, saving time and resources. One common approach in early drug discovery, particularly for fragment-based design, is to assess compliance with guidelines like the "Rule of Three" (RO3). These rules suggest that fragments are more likely to be developed into successful drugs if they have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) ≤ 3.

A computational study on a library of fluorinated fragments included the closely related compound 2-cyclopropyl-5-fluoropyrimidine-4,6-diol (B1640541) . dur.ac.uk This analysis found that this specific diol was one of the few compounds in the library that successfully fulfilled all the "Rule of Three" requirements, identifying it as a promising starting point for a fragment-based drug discovery program. dur.ac.uk Such in silico screening highlights the potential of the this compound scaffold in medicinal chemistry.

Table 1: In Silico Physicochemical Property Analysis of a Related Diol

| Property | "Rule of Three" Guideline | 2-cyclopropyl-5-fluoropyrimidine-4,6-diol | Status |

|---|---|---|---|

| Molecular Weight | ≤ 300 Da | 170.14 Da | Compliant |

| Hydrogen Bond Donors | ≤ 3 | 2 | Compliant |

| Hydrogen Bond Acceptors | ≤ 3 | 4 | Not Compliant |

| ClogP | ≤ 3 | (Not specified) | (Not specified) |

Note: The original study states that 2-cyclopropyl-5-fluoropyrimidine-4,6-diol fulfilled all RO3 rules, which may imply a different calculation method for hydrogen bond acceptors or a different set of rules was applied. The data presented here is based on standard definitions. dur.ac.uk

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation (the one with the lowest energy) can significantly impact a molecule's ability to bind to a biological target.

While specific conformational analysis studies for this compound are not detailed in the searched literature, such analyses are routinely performed for related fluorinated nucleosides using a combination of computational methods (like DFT and MP2) and experimental techniques (like NMR spectroscopy). researchgate.netnih.gov For this compound, a key aspect of its conformation would be the orientation of the two hydroxyl groups relative to the pyrimidine ring. These orientations are determined by intramolecular hydrogen bonding and steric hindrance. Understanding the conformational landscape is essential for designing derivatives with optimized 3D shapes for specific biological targets.

Biological Activities and Mechanistic Investigations

Cellular Responses and Signaling Pathways

The cellular responses to 5-fluoropyrimidine-4,6-diol are not extensively documented in publicly available research. However, based on its structural similarity to the well-studied fluoropyrimidine, 5-fluorouracil (B62378) (5-FU), its biological activities can be inferred to follow similar mechanistic pathways. Fluoropyrimidines are a class of antimetabolite drugs that interfere with nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells, particularly cancer cells. researchgate.netnih.gov The primary mechanisms of action for fluoropyrimidines involve the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA. nih.govpharmgkb.org

One of the principal mechanisms is "thymineless death," which occurs as a result of the inhibition of thymidylate synthase by the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govaacrjournals.org This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting imbalance in deoxynucleotide pools can trigger DNA damage responses and ultimately lead to apoptosis. aacrjournals.org

Furthermore, the incorporation of 5-FU metabolites into both RNA and DNA contributes to the induction of apoptosis. nih.gov Incorporation into RNA can disrupt RNA processing and function, while incorporation into DNA can lead to DNA fragmentation and trigger cell death pathways. pharmacompass.com Studies have shown that 5-FU treatment can upregulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, further promoting apoptosis in cancer cells.

The induction of apoptosis by 5-FU has been observed in various cancer cell lines. For instance, in human oral cancer cells, 5-FU has been shown to induce apoptosis, with the extent of cell death varying between different cell lines. In colorectal cancer cells, the DNA mismatch repair (MMR) system has been shown to be crucial for executing 5-FU-induced cytotoxicity, suggesting that the recognition of 5-FU incorporated into DNA by the MMR system can trigger cell death. aacrjournals.org

Interactive Table: Apoptosis Induction by 5-Fluorouracil in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| HCT116 | Colorectal Cancer | 5-FU dose-dependently induced late apoptosis. |

| HT29 | Colorectal Cancer | Apoptosis induced at higher concentrations of 5-FU. |

Cellular Toxicity Mechanisms

The cellular toxicity of fluoropyrimidines, the class to which this compound belongs, is multifaceted and stems from its metabolic conversion to active nucleotides that disrupt fundamental cellular processes. researchgate.net While specific data for this compound is limited, the mechanisms of its close analog, 5-fluorouracil (5-FU), have been extensively studied. researchgate.netnih.govnih.gov

The primary cytotoxic mechanisms of 5-FU are:

Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting its function. nih.gov This blocks the synthesis of thymidine, a crucial component of DNA, leading to "thymineless death." aacrjournals.org

Incorporation into RNA: The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) is incorporated into RNA, disrupting RNA synthesis, processing, and function. nih.gov

Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation. nih.govpharmacompass.com

Studies have shown that the cytotoxicity of 5-FU can be enhanced by modulating related metabolic pathways. For instance, co-administration with leucovorin can enhance the inhibition of TS by stabilizing the FdUMP-TS complex. pharmgkb.org Conversely, deficiencies in the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of 5-FU, can lead to increased drug exposure and severe toxicity. eurofins-biomnis.comeuropeanreview.org

Interactive Table: Cellular Toxicity Mechanisms of 5-Fluorouracil

| Mechanism | Active Metabolite | Cellular Target | Consequence |

|---|---|---|---|

| Thymidylate Synthase Inhibition | 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | Depletion of dTTP, Inhibition of DNA synthesis |

| RNA Disruption | 5-fluorouridine triphosphate (FUTP) | RNA | Altered RNA processing and function |

Medicinal Chemistry and Pharmaceutical Applications

Role as a Synthetic Intermediate for Pharmaceutical Compounds

5-Fluoropyrimidine-4,6-diol, also known as 4,6-dihydroxy-5-fluoropyrimidine, serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its structural features, particularly the fluorine atom at the C5 position, are pivotal for the biological activity of the resulting drugs.

The fluorinated pyrimidine (B1678525) core is a key pharmacophore in many successful chemotherapeutic agents. This compound is a fundamental starting material for creating more complex fluoropyrimidine drugs. A common synthetic strategy involves its conversion into a more reactive intermediate, 4,6-dichloro-5-fluoropyrimidine. This dichloro derivative is a versatile intermediate for introducing various functional groups to the pyrimidine ring, leading to the synthesis of pesticides and other bioactive molecules google.com.

The synthesis of fluorinated pyrimidines from simple building blocks is a cornerstone of medicinal chemistry, avoiding the often difficult regioselective fluorination at later stages nih.gov. The presence of the fluorine atom in the pyrimidine ring, as in the widely used anticancer drug 5-Fluorouracil (B62378) (5-FU), is critical for its mechanism of action, which includes the inhibition of thymidylate synthase nih.govnih.govresearchgate.net. The development of efficient synthetic routes starting from compounds like this compound is essential for the large-scale production of these life-saving medicines nih.gov.

Nucleoside analogs are a class of drugs that mimic natural nucleosides and interfere with DNA and RNA synthesis, making them effective antiviral and anticancer agents. The 5-fluoropyrimidine (B1206419) scaffold derived from this compound is integral to many of these analogs taylorandfrancis.com.

The synthesis of fluorinated nucleoside analogs often involves coupling a modified sugar moiety with a fluorinated pyrimidine base. For instance, the antiviral drug Clevudine (2′-fluoro-5-methyl-β-L-arabinofuranosyluracil) and the anti-HIV agent Elvucitabine are examples of fluorinated nucleoside analogs whose synthesis relies on the availability of a fluorinated uracil (B121893) or cytosine precursor nih.gov. These precursors can be synthesized from foundational molecules like this compound. The development of these drugs has been significantly advanced by progress in organofluorine chemistry, allowing for precise modifications that enhance metabolic stability and therapeutic efficacy nih.gov.

Table 1: Examples of Fluorinated Nucleoside Analogs

| Nucleoside Analog | Therapeutic Area | Mechanism of Action |

|---|---|---|

| 5-Fluorouracil (5-FU) | Anticancer | Antimetabolite, inhibits thymidylate synthase nih.govnih.gov |

| Clevudine (L-FMAU) | Anti-HBV | Nucleoside analog, inhibits viral replication nih.gov |

| Elvucitabine (β-L-FD4C) | Anti-HIV | Nucleoside reverse transcriptase inhibitor (NRTI) nih.gov |

While fluoropyrimidine drugs like 5-FU are effective, they can have significant side effects and poor pharmacokinetic properties mdpi.commdpi.com. Prodrug strategies aim to overcome these limitations by masking the active drug molecule, which is then released at the target site. This approach can improve bioavailability, reduce toxicity, and enhance therapeutic outcomes nih.govmdpi.comnih.gov.

Numerous prodrugs of 5-FU have been developed where the N1 or N3 position of the pyrimidine ring is modified researchgate.neteurekaselect.com. For example, 5'-Deoxy-5-fluorouridine (5'-dFUrd) is a prodrug that is selectively cleaved in tumor tissues to release 5-FU nih.gov. The synthesis of these prodrugs begins with the core 5-FU molecule, which itself can be derived from this compound. By linking 5-FU to other molecules such as amino acids, peptides, or other active agents (mutual prodrugs), researchers have created compounds with improved pharmacological profiles and synergistic anticancer effects nih.govmdpi.com.

Scaffold for Novel Therapeutic Agents

The this compound structure is not only a precursor for existing drugs but also serves as a versatile scaffold for the discovery of new therapeutic agents. By chemically modifying this core, researchers can design novel molecules with tailored biological activities.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity nih.govresearchgate.netsemanticscholar.org. Starting with the 5-fluoropyrimidine core, a multitude of derivatives can be synthesized. The Biginelli reaction, for example, allows for the creation of diverse tetrahydropyrimidine (B8763341) derivatives by reacting components like substituted benzaldehydes and urea (B33335) or thiourea (B124793) nih.gov.

By exploring different substituents on the pyrimidine ring, scientists can fine-tune the molecule's properties. For instance, the synthesis of various 4,6-diarylpyrimidines and dihydropyrimidin-4-ones has been achieved through cyclocondensation reactions, yielding novel compounds for further biological screening nih.gov. Similarly, novel 5-fluorouracil derivatives have been created by coupling the 5-FU core with carboxylic acids, although these specific derivatives did not readily liberate 5-FU as intended mdpi.com. These synthetic explorations demonstrate the potential of the 5-fluoropyrimidine scaffold to generate libraries of compounds with diverse chemical structures and potentially new biological functions.

Derivatives built upon the pyrimidine scaffold are actively being investigated for a wide range of diseases, with a significant focus on antiviral and anticancer applications nih.gov. The inherent bioactivity of the pyrimidine ring system makes it a privileged structure in drug discovery.

Anticancer Activity: Many pyrimidine derivatives have shown potent anticancer activity. Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, with some compounds showing significant activity nih.gov. The modification of the pyrimidine scaffold can lead to agents that target specific cellular pathways involved in cancer progression, such as receptor tyrosine kinases nih.gov. Hybrid molecules that combine the 5-FU scaffold with other anticancer agents have also emerged as a promising strategy to develop more effective and selective therapies researchgate.neteurekaselect.com.

Table 2: Research on Anticancer Pyrimidine Derivatives

| Derivative Class | Target/Mechanism | Key Findings |

|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Anticancer | Certain derivatives showed potent in vitro antiproliferative activity against human cancer cell lines nih.gov. |

| 5-FU Hybrids/Conjugates | Antimetabolite / Multiple | Combining 5-FU with other active compounds can improve cytotoxicity and selectivity against cancer cells researchgate.neteurekaselect.com. |

| Tetrahydropyrimidines | EGFR/VEGFR-2 Inhibition | Designed derivatives showed remarkable cytotoxic activity against cancer cell lines and inhibited key cancer-related enzymes nih.gov. |

Antiviral Activity: The pyrimidine core is also essential in the development of antiviral drugs. A wide variety of pyrimidine molecules have been synthesized and tested against numerous viruses, including HIV, influenza, hepatitis B and C, and herpes viruses nih.gov. For example, novel pyrimidyl-di(diazaspiroalkane) derivatives have been found to inhibit HIV replication by blocking the virus's interaction with host cell receptors nih.gov. Similarly, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E, highlighting the potential of this scaffold for developing new antiviral agents mdpi.com. The search for new antiviral agents continues to be a critical task, and trifluoromethylthiolane derivatives are another class of compounds that have shown potential as antiherpetic agents mdpi.com.

Pharmacogenomics and Personalized Medicine Approaches (in context of fluoropyrimidines)

Pharmacogenomics is a critical field in the application of fluoropyrimidine-based therapies, aiming to tailor treatment to an individual's genetic makeup. This personalized approach seeks to maximize therapeutic efficacy while minimizing the risk of severe, and sometimes life-threatening, toxicity. The metabolism and mechanism of action of fluoropyrimidines, such as 5-fluorouracil (5-FU), are governed by a complex network of enzymes, many of which are subject to genetic variation. tldrpharmacy.com These variations can significantly alter drug metabolism, leading to substantial inter-individual differences in treatment outcomes. ecancer.org

Genetic variations in the genes that encode the enzymes responsible for the catabolism and anabolism of fluoropyrimidines are key determinants of both drug efficacy and toxicity. nih.gov Deficiencies in these enzymes can lead to increased systemic drug exposure and severe adverse reactions. tldrpharmacy.com

The most significant gene in fluoropyrimidine pharmacogenomics is DPYD, which encodes the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). medscape.com DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, breaking down more than 80% of the administered dose into inactive metabolites. mdpi.com Consequently, impaired DPD activity leads to the accumulation of 5-FU, resulting in severe toxicities. mdpi.comnih.gov DPD deficiency is a major cause of these adverse events. mdpi.com

Over 160 polymorphisms have been identified in the DPYD gene, though not all are clinically significant. nih.govnih.gov Four specific variants are well-established as predictors of severe toxicity and are widely recommended for pre-treatment screening. nih.govnih.govfrontiersin.org These variants can cause a partial or complete loss of DPD enzyme function. frontiersin.org The Clinical Pharmacogenetics Implementation Consortium (CPIC) and other regulatory bodies provide guidelines for fluoropyrimidine dosing based on the presence of these DPYD variants. frontiersin.org

Beyond DPYD, polymorphisms in other genes also influence fluoropyrimidine outcomes:

Thymidylate Synthase (TYMS): As the primary target of 5-FU's active metabolite, FdUMP, the expression level of TYMS is crucial. nih.gov A common polymorphism in the TYMS gene involves a variable number of 28-base-pair tandem repeats in the enhancer region. nih.gov Patients with a double tandem repeat tend to have lower TYMS expression and, consequently, higher sensitivity to 5-FU compared to those with a triple tandem repeat. nih.gov

Methylenetetrahydrofolate Reductase (MTHFR): This enzyme is involved in folate metabolism, which is essential for the cytotoxic action of 5-FU. The C677T polymorphism in the MTHFR gene has been linked to a higher response rate in patients receiving 5-FU in combination with folinic acid. nih.govtandfonline.com

The table below details the most clinically significant DPYD polymorphisms.

| Variant | dbSNP ID | Effect on Protein | Functional Impact on DPD Enzyme |

|---|---|---|---|

| DPYD2A | rs3918290 | Splice site variant (c.1905+1G>A) leading to exon 14 skipping | Complete loss of function (inactive enzyme). frontiersin.orgaacrjournals.org |

| DPYD13 | rs55886062 | Missense variant (c.1679T>G) leading to an amino acid change (I560S) | Complete loss of function. frontiersin.org |

| c.2846A>T | rs67376798 | Missense variant leading to an amino acid change (D949V) | Decreased enzyme activity. nih.govfrontiersin.org |

| c.1129–5923C>G (HapB3) | rs75017182 | Deep intronic variant affecting splicing | Decreased enzyme activity. nih.govfrontiersin.org |

The identification of reliable biomarkers is essential for predicting which patients are most likely to benefit from fluoropyrimidine therapy and who is at high risk for toxicity. nih.govjax.org Biomarkers can range from genetic markers and gene expression profiles to phenotypic measurements of enzyme activity. nih.govnih.gov

One approach to predicting toxicity is phenotypic testing , which measures the actual DPD enzyme activity before treatment. nih.gov This can be done directly by assessing DPD activity in peripheral blood mononuclear cells (PBMCs) or indirectly by measuring the plasma concentrations of endogenous uracil and its metabolite, dihydrouracil. nih.govresearchgate.net Elevated pre-treatment uracil levels have been associated with a significantly increased risk of severe toxicity. nih.gov

In addition to germline DNA variants, somatic biomarkers within the tumor itself can predict treatment efficacy. The expression level of thymidylate synthase (TYMS), the drug's target, is a key biomarker; high expression is often linked to 5-FU resistance. nih.gov In certain cancers, such as head and neck squamous cell carcinoma, the expression of DNA repair genes like ERCC1 has been identified as an independent predictor of response to combination chemotherapy involving 5-FU. nih.gov

Researchers are also exploring multi-gene expression signatures to create more robust predictive models. For instance, a 30-gene prediction model has been developed to forecast responsiveness to 5-FU and oxaliplatin-based chemotherapy in gastric cancer. nih.govjax.org Furthermore, transcriptomic analyses have identified novel potential biomarkers, such as SHISA4, SLC38A6, and LAPTM4A, which have shown a strong association with 5-FU treatment outcomes in preclinical studies. mdpi.com

Other factors under investigation as potential biomarkers include:

Microsatellite instability (MSI): Patients with MSI-high tumors often show poor response to 5-FU monotherapy. mdpi.com

MicroRNAs: Variants in miR-27a, which regulates DPYD expression, may enhance the predictive power of DPYD genotyping. nih.govamegroups.org

The following table summarizes key biomarkers for fluoropyrimidine-based therapy.

| Biomarker Category | Specific Biomarker | Clinical Relevance |

|---|---|---|

| Germline Genetics (DPYD) | DPYD2A, DPYD13, c.2846A>T, c.1129–5923C>G | Predicts risk of severe, life-threatening toxicity. frontiersin.org Used for pre-emptive dose adjustments. nih.gov |

| Phenotypic Testing | DPD enzyme activity (in PBMCs); Plasma uracil/dihydrouracil levels | Directly or indirectly measures DPD function to predict toxicity risk. nih.govresearchgate.net |

| Somatic Gene Expression | Thymidylate Synthase (TYMS) | High tumor expression is associated with resistance to 5-FU. nih.gov |

| Somatic Gene Expression | ERCC1 | Predicts response to 5-FU/cisplatin combination therapy in some cancers. nih.gov |

| Genomic Instability | Microsatellite Instability (MSI) | MSI-High status is associated with poor response to 5-FU monotherapy. mdpi.com |

| Regulatory Molecules | miR-27a | Regulates DPYD expression and may serve as an additional marker for toxicity risk. nih.govamegroups.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for 5-Fluoropyrimidine-4,6-diol and its derivatives is a critical area of research aimed at improving yield, reducing costs, and promoting environmental sustainability. Traditional methods for the synthesis of pyrimidine (B1678525) derivatives can often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. To address these challenges, researchers are exploring greener and more efficient synthetic strategies.

Recent advancements in "green chemistry" are being applied to the synthesis of pyrimidine compounds, focusing on methods that are more economically and environmentally friendly. These approaches include the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free or mechanochemical procedures. Such techniques have been shown to increase reaction rates, improve yields, and simplify the purification process for various pyrimidine derivatives. While specific research on sustainable routes for this compound is still an emerging area, the principles of green chemistry offer a promising framework for future synthetic innovations.

One notable development in the synthesis of fluorinated pyrimidines involves the use of a β-fluoroenolate salt and amidine hydrochlorides under mild conditions. This method has demonstrated excellent yields for a broad range of substrates and avoids the need for basic additives, which are often required in similar reactions. The exploration of such novel building blocks and reaction pathways is expected to lead to more efficient and sustainable methods for producing this compound and its derivatives.

The following table summarizes some emerging sustainable synthetic approaches applicable to pyrimidine derivatives:

| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and enhanced reaction selectivity. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified experimental procedures. |

| Catalytic Synthesis | Employs catalysts to facilitate reactions under milder conditions. | Lower energy consumption, higher atom economy, and potential for asymmetric synthesis. |

| Solvent-Free Reactions | Conducts reactions in the absence of a solvent, often using grinding or melting techniques. | Reduced environmental impact, simplified work-up, and potential for novel reactivity. |

Further research in this area will likely focus on the development of bespoke synthetic methodologies that are specifically tailored to the unique chemical properties of this compound, with the goal of making its production more efficient, cost-effective, and environmentally benign.

Advanced Computational Design of Derivatives with Targeted Activities

The use of advanced computational tools is revolutionizing the design of novel derivatives of this compound with precisely targeted biological activities. In silico drug design methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, are being employed to predict the therapeutic potential and pharmacokinetic properties of new compounds before they are synthesized in the laboratory. nih.gov This computational-first approach significantly accelerates the drug discovery process and reduces the reliance on costly and time-consuming experimental screening.

Molecular modeling studies allow researchers to visualize and analyze the interactions between potential drug candidates and their biological targets at the atomic level. For instance, in the context of cancer therapy, computational methods can be used to design this compound derivatives that exhibit high binding affinity and selectivity for specific protein kinases or other enzymes that are overexpressed in cancer cells. nih.gov By optimizing these interactions, it is possible to develop derivatives with enhanced potency and reduced off-target effects.

Recent studies have successfully utilized in silico screening to identify promising pyrimidine-based molecules with anti-inflammatory and anticancer properties. researchgate.net These computational approaches have been instrumental in guiding the synthesis of novel compounds with improved biological activity. The application of these data-driven and machine learning-based QSAR models is becoming increasingly important in the search for new and effective therapeutic agents derived from the pyrimidine scaffold.

Key computational techniques being applied in the design of pyrimidine derivatives include:

Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target protein.

QSAR: Relates the chemical structure of a molecule to its biological activity.

Molecular Dynamics Simulations: Simulates the movement of atoms and molecules to understand the stability and dynamics of protein-ligand complexes.

ADMET Prediction: Assesses the absorption, distribution, metabolism, excretion, and toxicity of a compound in silico.

The integration of these computational methods into the design of this compound derivatives holds immense promise for the development of next-generation therapeutics with tailored activities and improved safety profiles.

Integration with Nanotechnology for Targeted Delivery Systems

The integration of this compound and its derivatives with nanotechnology presents a promising avenue for the development of targeted drug delivery systems. Nanocarriers, such as polymeric nanoparticles, liposomes, and micelles, can encapsulate therapeutic agents, protecting them from premature degradation and enabling their controlled release at the desired site of action. nih.gov This targeted approach can enhance the therapeutic efficacy of the drug while minimizing systemic toxicity and side effects.

While research on the specific nano-formulation of this compound is still in its early stages, extensive studies on the related compound, 5-fluorouracil (B62378) (5-FU), have demonstrated the potential of nanotechnology in this area. Various nanocarrier systems have been developed to improve the delivery of 5-FU, a cornerstone of many chemotherapy regimens. These systems have shown the ability to increase the bioavailability of the drug, prolong its circulation time, and facilitate its accumulation in tumor tissues through both passive and active targeting mechanisms.

For instance, polymeric nanoparticles have been engineered to deliver fluoropyrimidine-based drugs with improved pharmacokinetics and enhanced anti-proliferative effects in preclinical models. researchgate.net Furthermore, the development of lipophilic prodrugs of 5-FU encapsulated in nanoparticles has been shown to increase drug loading capacity and cytotoxicity against cancer cells. nih.gov These findings suggest that similar strategies could be applied to this compound to create novel and more effective therapeutic agents.

The following table outlines various nanocarrier platforms that could be adapted for the delivery of this compound derivatives:

| Nanocarrier Type | Description | Potential Advantages for Targeted Delivery |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled drug release, high stability, and ease of surface modification for active targeting. |

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs, and potential for stealth properties to evade the immune system. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Solubilization of poorly water-soluble drugs and small size for improved tissue penetration. |

| Solid Lipid Nanoparticles | Lipid-based nanoparticles that are solid at room temperature. | Good biocompatibility, high drug entrapment efficiency, and controlled release profiles. |

Future research in this area will likely focus on designing and optimizing nanocarriers specifically for this compound and its derivatives, with the aim of developing highly targeted and effective therapies for a range of diseases.

Exploration of Structure-Function Relationships in Complex Biological Systems

The pyrimidine scaffold is a well-established pharmacophore that is present in a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The introduction of a fluorine atom at the 5-position of the pyrimidine ring, as in this compound, can significantly alter the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity.

Investigating the structure-activity relationships (SAR) of novel derivatives of this compound is a key focus of current research. For example, studies on various pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring can have a profound impact on their ability to inhibit specific enzymes or interact with cellular receptors. This knowledge is being used to guide the rational design of new compounds with improved potency and selectivity.

The following table provides examples of how structural modifications to the pyrimidine ring can influence biological activity:

| Structural Modification | Potential Impact on Biological Function |

| Substitution at the C2 and C4 positions | Can modulate binding affinity to target proteins and influence pharmacokinetic properties. |

| Fusion with other heterocyclic rings | Can create novel scaffolds with unique biological activities and improved target selectivity. |

| Introduction of chiral centers | Can lead to stereospecific interactions with biological targets, resulting in enhanced potency and reduced side effects. |

Future research in this area will likely involve a combination of synthetic chemistry, biological screening, and computational modeling to systematically explore the vast chemical space of this compound derivatives and to identify new lead compounds for drug development.

Synergistic Therapeutic Combinations with this compound Derivatives

The investigation of synergistic therapeutic combinations involving derivatives of this compound is a promising strategy to enhance treatment efficacy and overcome drug resistance. By combining drugs that act on different cellular pathways, it is often possible to achieve a therapeutic effect that is greater than the sum of the effects of the individual agents. This approach can also allow for the use of lower doses of each drug, potentially reducing the risk of side effects.

Given that this compound is a precursor to compounds with potential anticancer activity, its derivatives are being explored in combination with other chemotherapeutic agents and targeted therapies. For example, fluoropyrimidine-based drugs are often used in combination with other anticancer agents to treat a variety of solid tumors. Research is ongoing to identify the most effective combination regimens and to understand the molecular mechanisms underlying their synergistic effects.

Recent studies have explored the co-delivery of 5-fluorouracil with other therapeutic agents using nanocarrier systems. This approach allows for the simultaneous delivery of multiple drugs to the target site, ensuring that they are present at the optimal ratio to achieve a synergistic effect. For example, the co-loading of 5-FU and an autophagy inhibitor in nanoliposomes has been shown to enhance the cytotoxic efficacy of the treatment in cancer cells.

Potential synergistic combinations for this compound derivatives could include:

Combination with other cytotoxic agents: To target cancer cells through multiple mechanisms.

Combination with targeted therapies: To inhibit specific signaling pathways that are essential for cancer cell survival and proliferation.

Combination with immunotherapy: To enhance the ability of the immune system to recognize and eliminate cancer cells.

Combination with agents that overcome drug resistance: To resensitize cancer cells to the effects of the fluoropyrimidine derivative.

The development of effective synergistic therapeutic combinations requires a deep understanding of the underlying biology of the disease and the mechanisms of action of the individual drugs. Future research in this area will likely involve preclinical studies in cell culture and animal models to identify promising drug combinations, followed by clinical trials to evaluate their safety and efficacy in patients.

Investigation into Broader Pharmacological Applications Beyond Current Scope

While much of the research on this compound and its derivatives has focused on their potential as anticancer agents, there is growing interest in exploring their broader pharmacological applications. The versatile chemical structure of the pyrimidine ring makes it a valuable scaffold for the development of drugs with a wide range of therapeutic activities.

The pyrimidine nucleus is a common feature in many approved drugs with diverse clinical uses, including antiviral, antibacterial, antifungal, and anti-inflammatory agents. This suggests that derivatives of this compound could also possess therapeutic potential in these areas. For example, the introduction of a fluorine atom can enhance the metabolic stability and bioavailability of a drug, which could be advantageous for the treatment of chronic infectious diseases or inflammatory conditions.

Emerging research is beginning to explore the potential of novel pyrimidine derivatives in a variety of therapeutic areas. For instance, some pyrimidine analogs have shown promise as inhibitors of enzymes involved in neurodegenerative diseases, while others are being investigated for their potential to treat cardiovascular disorders.

The following table highlights potential broader pharmacological applications for derivatives of this compound:

| Therapeutic Area | Potential Mechanism of Action |

| Antiviral | Inhibition of viral replication enzymes, such as DNA polymerase or reverse transcriptase. |

| Antibacterial | Interference with essential bacterial metabolic pathways. |

| Antifungal | Disruption of fungal cell wall synthesis or function. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes or signaling pathways. |

| Neuroprotective | Modulation of neurotransmitter systems or protection against oxidative stress in the brain. |

The exploration of these broader pharmacological applications will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, and biologists. By screening libraries of this compound derivatives against a wide range of biological targets, it may be possible to identify new lead compounds for the development of novel therapies for a variety of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.